molecular formula C9H15N6O5P B048267 9-(3-Hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine CAS No. 113852-35-0

9-(3-Hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine

Katalognummer: B048267
CAS-Nummer: 113852-35-0
Molekulargewicht: 318.23 g/mol
InChI-Schlüssel: XGTJCNSZEASLLL-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, a hydroxypropanol group, and a phosphonic acid moiety. Its intricate molecular architecture allows it to participate in a variety of chemical reactions and biological processes.

Eigenschaften

CAS-Nummer

113852-35-0

Molekularformel

C9H15N6O5P

Molekulargewicht

318.23 g/mol

IUPAC-Name

[(2S)-1-(2,6-diaminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H15N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)1-5(2-16)20-4-21(17,18)19/h3,5,16H,1-2,4H2,(H2,17,18,19)(H4,10,11,13,14)/t5-/m0/s1

InChI-Schlüssel

XGTJCNSZEASLLL-YFKPBYRVSA-N

SMILES

C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N

Isomerische SMILES

C1=NC2=C(N=C(N=C2N1C[C@@H](CO)OCP(=O)(O)O)N)N

Kanonische SMILES

C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N

Synonyme

9-(3-hydroxy-2-(phosphonylmethoxy)propyl)-2,6-diaminopurine
9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine
9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (+-)-isomer
9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (R)-isomer
HPMPDAP

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Purine Base: This step involves the construction of the purine ring system, which can be achieved through various organic synthesis techniques.

    Attachment of the Hydroxypropanol Group: The hydroxypropanol group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxypropanol moiety.

    Introduction of the Phosphonic Acid Group: The final step involves the addition of the phosphonic acid group, typically through a phosphorylation reaction using reagents like phosphorus oxychloride or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: can undergo various chemical reactions, including:

    Oxidation: The hydroxypropanol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the phosphonic acid group.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxypropanol group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropanol group may yield ketones, while substitution reactions can introduce various functional groups to the purine base.

Wissenschaftliche Forschungsanwendungen

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonic acid group is particularly important for its ability to mimic phosphate groups, allowing it to interfere with phosphorylation-dependent processes.

Vergleich Mit ähnlichen Verbindungen

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid: can be compared with other similar compounds, such as:

    Adenosine Triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and is a key energy carrier in cells.

    Phosphonoacetic Acid: Similar in containing a phosphonic acid group, but lacks the purine base and hydroxypropanol group.

The uniqueness of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid lies in its combined structural features, which confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.